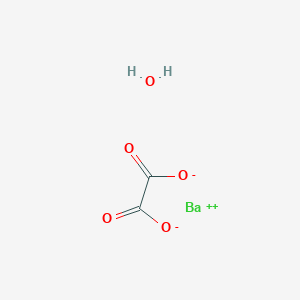

Barium oxalate monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13463-22-4 |

|---|---|

Molecular Formula |

C2H2BaO5 |

Molecular Weight |

243.36 g/mol |

IUPAC Name |

barium(2+);oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.Ba.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 |

InChI Key |

TYPZPLBGEPGJFK-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ba+2] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ba+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Phenomena

Solution-Based Precipitation Techniques

Solution-based precipitation is a common and straightforward method for synthesizing barium oxalate (B1200264) monohydrate. This technique relies on the reaction between soluble barium salts and a source of oxalate ions in a solution, leading to the precipitation of the sparingly soluble barium oxalate.

The synthesis of barium oxalate monohydrate can be achieved by reacting a soluble barium salt, such as barium chloride (BaCl₂), with an oxalate source like oxalic acid (H₂C₂O₄) or ammonium (B1175870) oxalate ((NH₄)₂C₂O₄). ontosight.aiwikipedia.orgresearchgate.netnih.gov The fundamental reaction involves the combination of barium ions (Ba²⁺) and oxalate ions (C₂O₄²⁻) in an aqueous solution to form the precipitate.

The chemical equation for the reaction using barium chloride and oxalic acid is: BaCl₂ + H₂C₂O₄ → BaC₂O₄·H₂O + 2HCl ontosight.ai

Alternatively, using ammonium oxalate, the reaction is: BaCl₂ + (NH₄)₂C₂O₄ → BaC₂O₄·H₂O + 2NH₄Cl

Barium hydroxide (B78521) or barium acetate (B1210297) can also serve as the barium source. wikipedia.orggoogle.com The choice of reactants can influence the purity and morphology of the resulting this compound.

The concentration of the initial reactants and their stoichiometric ratio significantly impact the precipitation of this compound. cecri.res.inresearchgate.net Studies have shown that varying the concentration of the starting materials, which can range from 0.2 to 1.6 mol, affects the chemical composition of the resulting barium oxalate forms. researchgate.net

Higher concentrations of the feed solution, for instance, tend to increase the nucleation density, leading to the formation of a larger number of crystals. uaic.ro Specifically, at concentrations above 3 N of the feed solution, the formation of dense fibers has been observed. uaic.ro The molar ratio of the reactants, such as barium salt to oxalate, is a critical parameter that can be adjusted to control the precipitation process and the properties of the final product. google.com For example, a study investigated the effect of varying the molar ratio of barium chloride to sodium oxalate. google.com

| Parameter | Effect |

| Reactant Concentration | Higher concentrations generally lead to a higher nucleation rate. researchgate.netuaic.ro |

| Stoichiometry | The molar ratio of reactants influences the composition and form of the precipitate. google.comresearchgate.net |

The pH of the reaction medium is a crucial factor that governs the formation and composition of the precipitate. The pH level can influence the solubility of barium oxalate and the availability of oxalate ions in the solution. cecri.res.in For instance, in gel growth methods, the pH of the gel matrix has a direct impact on the nucleation kinetics and the structure of the gel itself. cecri.res.in

In acidic conditions, the formation of barium oxalate is influenced by the equilibrium between oxalic acid and its conjugate bases. Adjusting the pH can therefore be used to control the rate of precipitation and the morphology of the crystals. Studies have shown that perfect single crystals of barium oxalate are often grown in gels with a higher pH. cecri.res.in The minimum pH for the crystallization of barium oxalate has been reported to be 3.5. cecri.res.in

Temperature plays a significant role in the crystallization of this compound, affecting both the yield and the purity of the product. An increase in temperature generally leads to a higher aqueous solubility of barium oxalate. uaic.ro This increased solubility, in turn, decreases the supersaturation of the solution, which can lead to a lower nucleation density. cecri.res.inresearchgate.netuaic.ro

Consequently, conducting the crystallization at higher temperatures often results in the formation of fewer, but larger and more perfect, single crystals. researchgate.net The temperature can be controlled within a specific range, for example, between 20–50 °C, to optimize the crystallization process. google.com The growth process in a gel medium has been identified as a one-dimensional diffusion-controlled process, which is also influenced by temperature. researchgate.net

Gel-Based Crystal Growth Techniques

Gel-based techniques offer an alternative to conventional solution-based methods, providing a controlled environment for the growth of high-quality single crystals.

The silica (B1680970) gel method is a widely used technique for growing single crystals of this compound. cecri.res.inresearchgate.netuaic.ro This method involves the controlled diffusion of reactant ions through a silica gel matrix, which acts as a porous network. cecri.res.in This setup minimizes convection and allows for a unidirectional transport of molecules, which are essential conditions for growing high-quality crystals. cecri.res.in

In a typical setup, a solution of sodium metasilicate (B1246114) is neutralized with an acid, such as oxalic acid, to form the silica gel. cecri.res.inuaic.ro After the gel sets, a solution of a soluble barium salt, like barium chloride, is carefully poured on top. uaic.ro The barium ions then diffuse into the gel and react with the oxalate ions present to form barium oxalate crystals. cecri.res.in

Several parameters can be controlled to optimize crystal growth in a silica gel medium, including:

Gel pH: Higher pH gels tend to produce more perfect single crystals. cecri.res.in

Gel Aging: Allowing the gel to age before adding the supernatant reactant can control nucleation sites. cecri.res.in

Temperature: Increasing the crystallization temperature can decrease the nucleation density, leading to the growth of larger crystals. cecri.res.inresearchgate.netuaic.ro

The growth kinetics in this system are typically diffusion-controlled. cecri.res.in The morphology of the resulting crystals can vary, with spherulitic and needle-like structures being commonly observed. cecri.res.inuaic.ro

Optimization of Growth Parameters in Gel Media (e.g., Gel pH, Gel Aging, Crystallization Temperature)

Gel pH: The pH of the gel medium has a direct and profound impact on the nucleation kinetics. researchgate.net Studies have shown that gels with a more acidic pH (e.g., 3.5) tend to have a higher number of nucleation sites. researchgate.net Conversely, increasing the gel pH to values around 4.0 to 4.5 leads to a decrease in nucleation density, which is advantageous for growing larger and more perfect single crystals. researchgate.net This is attributed to changes in the gel structure; higher pH values are thought to decrease the average pore size, which in turn diminishes the transport of ions required for nucleation. researchgate.net The gelation time is also pH-dependent, with lower pH gels taking a significantly longer time to set compared to those with a higher pH. researchgate.net

Gel Aging: The aging of the gel before the introduction of the supernatant reactant is another critical factor. Gel aging affects the structure of the gel matrix, influencing the pore size and, consequently, the diffusion rate of ions. researchgate.netnih.gov An increased aging period generally leads to a reduction in the number of nucleation sites, which promotes the growth of larger crystals. researchgate.net By adjusting the age of the gel, it is possible to control the macropore morphology and porosity, which are key to managing the growth process. nih.gov Retaining crystal purity is often achieved by employing a gel-aging technique in conjunction with an optimized pH. researchgate.net

Crystallization Temperature: Temperature plays a significant role in controlling the nucleation density by altering the supersaturation conditions. researchgate.net An increase in the crystallization temperature generally leads to a decrease in the number of nucleation centers. nih.govnih.gov This is because the solubility of barium oxalate increases with temperature, which reduces the level of supersaturation and increases the critical size required for a stable nucleus to form. nih.govnih.gov Consequently, growing crystals at higher temperatures can result in fewer, but larger and more perfect, single crystals. nih.gov The effect of temperature is consistent across different gel pH values. researchgate.net

The following table summarizes the optimized growth parameters for this compound crystals in a silica gel medium as identified in a comprehensive study.

| Crystallization Parameter | Optimized Value |

| Crystallization Temperature | 30 – 50°C |

| Specific Gravity of Gel | 1.04 |

| Molarity of Oxalic Acid in Gel | 1 M |

| pH of Gel | 3.5 - 4.5 |

| Gel Setting Time | 1-2 days |

| Molarity of Supernatant Solution | 1.5 M |

| Gel Aging | 1-3 weeks |

| Nucleation Period | 1-2 days |

| Maturity Period | 10 days |

| Maximum Crystal Size | 1.11 cm |

Table 1: Optimized growth parameters for this compound crystals in silica gel. Data sourced from a detailed investigation into the growth kinetics. researchgate.net

Diffusion-Controlled Crystal Growth Processes in Gels

The growth of this compound crystals within a gel medium is fundamentally a diffusion-controlled process. researchgate.netnih.gov The gel matrix suppresses convective currents, allowing the transport of reactant ions to be governed primarily by diffusion. researchgate.net This controlled, slow diffusion is what enables the growth of well-defined single crystals of sparingly soluble substances like barium oxalate. researchgate.net

In a typical single diffusion setup, a solution of a soluble barium salt (e.g., barium chloride) is placed on top of a gel (e.g., silica or agar-agar) that has been impregnated with oxalic acid. researchgate.net The barium ions (Ba²⁺) then diffuse slowly through the porous network of the gel. researchgate.net When these ions meet the oxalate ions (C₂O₄²⁻) present within the gel, a reaction occurs, leading to the formation of barium oxalate. researchgate.net Crystal nucleation and subsequent growth occur at locations within the gel where the concentration of the reactants reaches a state of critical supersaturation. researchgate.net

The kinetics of this growth often exhibit characteristics of a one-dimensional diffusion process. researchgate.netnih.gov For instance, when the square of the crystal size is plotted against time, the resulting graph often shows a parabolic relationship, which is a hallmark of diffusion-controlled growth. researchgate.net The rate of diffusion is dependent on the structure of the gel, which is in turn influenced by factors such as gel pH and age. researchgate.net Therefore, by controlling these parameters, one can effectively control the diffusion rate and, consequently, the growth rate of the crystals. researchgate.net At later stages of growth, the mechanism may shift to being controlled by surface integration, where the rate is determined by how quickly ions can be incorporated into the crystal lattice. nih.gov

Morphology Control in Gel-Grown Crystals (e.g., Needle and Spherulite Structures)

The morphology of this compound crystals grown in gel media can be precisely controlled by manipulating the growth parameters. nih.gov Common morphologies observed include needle-like structures and spherulites. researchgate.netnih.gov

Spherulites are spherical aggregates of microcrystals that are radially oriented from a common center. researchgate.netresearchgate.net In the case of barium oxalate, spherulites are often described as needles fanning out from a central nucleus with extensive branching. researchgate.net The formation of spherulitic structures is common for substances with low solubility in water and can be influenced by the growth conditions. researchgate.net In some cases, spherulitic growth is attributed to crystalline fibers growing radially from a nucleus or to the occurrence of secondary nucleation at the growth front. researchgate.net

Needle-like crystals are another frequently observed morphology. nih.gov The formation of needles versus other shapes can be influenced by the density of the gel medium. nih.gov For instance, in some systems, denser gel media favor the growth of needle-like crystals. nih.gov The concentration of the reactant solutions also plays a crucial role; at higher concentrations of the feed solution, the formation of dense, fibrous, or needle-like crystals is often observed. nih.govnih.gov By carefully controlling the concentration of reactants, gel density, and other parameters, it is possible to selectively grow crystals with a desired morphology, such as prismatic, platy-shaped, or dendritic forms. researchgate.net Interchanging the reactants (i.e., placing the barium salt in the gel and the oxalate solution as the supernatant) can also lead to different morphologies, sometimes resulting in fibrous growth. nih.govresearchgate.net

The following table provides a summary of how different parameters can influence the morphology of gel-grown barium oxalate crystals.

| Parameter | Variation | Observed Morphology |

| Reactant Concentration | Higher concentration of feed solution | Dense fibers, needle-like structures nih.govnih.gov |

| Gel Density | Denser gel media | Favors needle-like structures nih.gov |

| Reactant Placement | Barium chloride in gel, oxalic acid as supernatant | Fibrous growth nih.govresearchgate.net |

| Growth Conditions | General gel growth | Spherulites, prismatic, platy, dendrites researchgate.netresearchgate.net |

Table 2: Influence of growth parameters on the morphology of barium oxalate crystals.

Preparation of Deuterated Analogues for Advanced Characterization

The synthesis of deuterated analogues of hydrated compounds, where hydrogen atoms are replaced by deuterium (B1214612), is a powerful technique for advanced characterization studies, particularly those involving neutron diffraction and vibrational spectroscopy. researchgate.netmdpi.com The substitution of hydrogen with deuterium significantly alters the scattering properties for neutrons and shifts the vibrational frequencies of bonds involving hydrogen, providing valuable structural and dynamic information.

For barium oxalate, a deuterated hemihydrate, BaC₂O₄·0.5D₂O, has been synthesized and characterized. researchgate.netnih.gov The preparation is analogous to that of the protiated (hydrogen-containing) form, with the key difference being the use of heavy water (D₂O) as the solvent. researchgate.netnih.gov In a typical synthesis, the deuterated compound is precipitated at room temperature from solutions of barium chloride and ammonium oxalate prepared in D₂O. researchgate.netnih.gov

The resulting deuterated barium oxalate has been analyzed using techniques such as neutron powder diffraction to precisely locate the deuterium atoms within the crystal lattice, something that is difficult to achieve with X-ray diffraction due to hydrogen's low scattering cross-section for X-rays. researchgate.net Such studies provide detailed insights into the hydrogen (or in this case, deuterium) bonding network within the crystal structure, which plays a crucial role in the stability and properties of the hydrated compound. researchgate.net The synthesis of deuterated analogues is thus an essential tool for a deeper understanding of the structural chemistry of this compound and its related hydrated forms.

Advanced Structural Elucidation

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a cornerstone technique for the structural characterization of crystalline materials like barium oxalate (B1200264) monohydrate. By analyzing the pattern of diffracted X-rays passing through a crystal, researchers can determine the arrangement of atoms within the crystal lattice.

Single crystal X-ray diffraction is the definitive method for determining the precise crystal structure of a compound. For barium oxalate monohydrate, this technique has been used to establish its crystal system and unit cell parameters. Studies have shown that this compound crystallizes in the monoclinic system. researchgate.netjetir.org However, different studies have reported varying unit cell parameters. One study identified the lattice parameters as a = 9.67628 Å, b = 6.7175 Å, c = 8.6812 Å, and β = 113.566°. researchgate.net Another investigation reported monoclinic parameters of a = 6.6562 Å, b = 8.0464 Å, c = 2.8090 Å, with β = 96.832°. jetir.org These differences highlight the potential for variability based on the specific conditions of crystal growth. researchgate.net

Table 1: Reported Unit Cell Parameters for this compound

| Parameter | Value (Study 1) researchgate.net | Value (Study 2) jetir.org |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| a (Å) | 9.67628 | 6.6562 |

| b (Å) | 6.7175 | 8.0464 |

| c (Å) | 8.6812 | 2.8090 |

| β (°) | 113.566 | 96.832 |

Synchrotron X-ray powder diffraction (SXRPD) is an exceptionally powerful technique that utilizes the high brightness and resolution of synchrotron radiation to obtain high-quality diffraction data from polycrystalline samples. stfc.ac.uk This method is particularly valuable for solving crystal structures when suitable single crystals are not available and for observing subtle structural details. stfc.ac.ukresearchgate.net While SXRPD has been extensively used to investigate the structures of other barium oxalate hydrates, such as the dihydrate (BaC₂O₄·2H₂O) and the 3.5-hydrate (BaC₂O₄·3.5H₂O), specific studies detailing the ab initio structure solution of this compound using this technique are not prominently featured in the reviewed literature. stfc.ac.ukresearchgate.net The application of SXRPD to other hydrates has allowed for precise structure refinement and the study of phase transitions. stfc.ac.uklu.se

Hydrogen bonds play a crucial role in determining the crystal packing and stability of hydrated compounds. In the crystal lattices of barium oxalate hydrates, water molecules and oxalate ions are involved in complex hydrogen-bonding networks. The precise geometry of these networks, including bond distances and angles, is critical for a complete structural description. Detailed investigations of other hydrates, such as the dihydrate and hemihydrate, have revealed the nature of their hydrogen bonding. stfc.ac.uknih.gov For barium oxalate dihydrate, hydrogen bond distances are reported to be in the range of 2.72(2) Å to 2.91(2) Å. stfc.ac.ukshu.ac.uk In the hemihydrate, the water molecules are noted to form weak hydrogen bonds. nih.govresearchgate.net A specific and detailed description of the hydrogen bonding network within the crystal lattice of this compound is not available in the surveyed scientific literature.

The coordination environment of the barium ion (Ba²⁺) is a key feature of the crystal structure. It describes the number of oxygen atoms from oxalate anions and water molecules that are directly bonded to the central barium ion, as well as the geometry of the resulting coordination polyhedron. In various barium oxalate hydrates, the barium ion typically exhibits high coordination numbers.

For example, in barium oxalate dihydrate, the single independent barium atom is coordinated to nine oxygen atoms, with Ba-O bond distances ranging from 2.71(1) Å to 2.97(1) Å. researchgate.netstfc.ac.uk In the hemihydrate form, two independent barium atoms are each coordinated to nine oxygen atoms, with Ba-O distances between 2.73(1) Å and 2.99(1) Å. nih.govresearchgate.net The 3.5-hydrate features barium atoms with a coordination number of ten, and Ba-O bond lengths spanning 2.704(3) Å to 2.974(3) Å. researchgate.net A detailed characterization of the specific coordination number, geometry, and bond lengths for the barium ion in the monohydrate phase is not explicitly available in the reviewed literature.

Neutron Diffraction Analysis of Crystal Structures

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating light atoms, such as hydrogen, within a crystal structure. Because neutrons scatter from atomic nuclei rather than electron clouds, they can determine the positions of hydrogen (or deuterium) atoms with high precision, which is essential for accurately mapping hydrogen bonding networks. researchgate.netnih.gov

This technique has been instrumental in studying various deuterated barium oxalate hydrates. For example, combined synchrotron X-ray and neutron powder diffraction studies were performed on the 3.5-hydrate (BaC₂O₄·3.5D₂O) and the hemihydrate (BaC₂O₄·0.5D₂O) to precisely determine their crystal structures, including the arrangements of the water molecules. researchgate.netnih.gov Similarly, neutron diffraction has been used to refine the structure of barium oxalate-oxalic acid dihydrate. iucr.org However, there are no specific studies found in the search results that report on the use of neutron diffraction for the structural analysis of this compound.

Polymorphism and Hydrate (B1144303) Forms of Barium Oxalate

Barium oxalate (BaC₂O₄) demonstrates significant crystallographic diversity, existing in multiple anhydrous polymorphic forms and as several distinct hydrates. smolecule.com The specific crystalline form obtained is highly dependent on the synthesis conditions, such as temperature and the solvent system used. The various hydrates are known to be relatively unstable, often readily transforming into lower hydrates. conicet.gov.ar

Detailed research has identified several hydrated forms, including a hemihydrate (BaC₂O₄·0.5H₂O), monohydrate (BaC₂O₄·H₂O), dihydrate (BaC₂O₄·2H₂O), and a 3.5-hydrate (BaC₂O₄·3.5H₂O). mdpi.com Thermal decomposition of these hydrated precursors under controlled conditions leads to the formation of at least two anhydrous polymorphs, designated as α-BaC₂O₄ and β-BaC₂O₄. smolecule.comresearchgate.net

The thermal decomposition pathways are notably influenced by the applied heating rate. For instance, the decomposition of BaC₂O₄·3.5H₂O at a relatively fast rate (6.25 °C/min) shows its transformation to BaC₂O₄·0.5H₂O at 58°C, which then converts to α-BaC₂O₄ at 187°C. lu.seresearchgate.net Slower heating rates can result in more complex phase transitions, including the coexistence of both α- and β-BaC₂O₄. lu.seresearchgate.net The dehydration of the hemihydrate to α-BaC₂O₄ occurs in the temperature range of 383–418 K (110–145 °C). researchgate.net Further heating of the anhydrous forms to temperatures above 400°C results in decomposition to barium carbonate (BaCO₃). lu.seresearchgate.net

Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The FTIR spectrum of barium oxalate (B1200264) monohydrate displays distinct absorption bands that confirm the presence of both oxalate (C₂O₄²⁻) ions and water of crystallization (H₂O). uaic.ro The analysis of these bands allows for the precise identification of various functional groups.

A broad absorption band observed in the region of 2800-3600 cm⁻¹ is characteristic of the symmetric and asymmetric stretching vibrations of the O-H bonds within the water molecules. uaic.roresearchgate.net A pronounced peak typically found around 1603-1620 cm⁻¹ is assigned to the asymmetric stretching of the C=O groups in the oxalate ion, which often overlaps with the H-O-H bending mode of the water molecules. uaic.roresearchgate.netresearchgate.net

The asymmetric stretching of the C-O bond is identified by a band near 1327 cm⁻¹. uaic.ro Additionally, bands corresponding to the in-plane deformation mode of O-C-O are observed around 868 cm⁻¹ and 782 cm⁻¹. researchgate.net A sharp peak at a lower frequency, approximately 534 cm⁻¹, confirms the presence of the metal-oxygen (Ba-O) bond. uaic.roresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for Barium Oxalate Monohydrate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source(s) |

| 2800-3600 | Symmetric and Asymmetric O-H Stretching (Water) | uaic.roresearchgate.net |

| 1603-1620 | Asymmetric C=O Stretching (Oxalate) & H-O-H Bending (Water) | uaic.roresearchgate.netresearchgate.net |

| 1327 | Asymmetric C-O Stretching | uaic.ro |

| 868, 782 | O-C-O In-plane Deformation | researchgate.net |

| 534 | Ba-O Metal-Oxygen Bond Stretching | uaic.roresearchgate.net |

Correlation of Spectral Features with Structural Peculiarities

The FTIR spectral data provide direct evidence for the structural composition of barium oxalate as a hydrate (B1144303). The presence of the broad O-H stretching band and the peak corresponding to the H-O-H bending mode are definitive indicators of water molecules within the crystal lattice. uaic.ro Similarly, the characteristic vibrations of the C=O and C-O bonds confirm the identity of the oxalate anion. uaic.ro The observation of a distinct Ba-O bond vibration further solidifies the understanding of the coordination between the barium cation and the oxalate ligand. uaic.roresearchgate.net The collective spectral features, therefore, perfectly align with the molecular formula of this compound.

Raman Spectroscopy

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to FTIR. It detects vibrational modes that result in a change in the polarizability of a molecule.

The Raman spectrum of barium oxalate provides further insight into its vibrational structure. For the closely related barium oxalate hemihydrate, the most intense Raman line is observed at 1474 cm⁻¹, which is assigned to the symmetric C-O stretching vibration (νs(CO₂)). conicet.gov.ar This mode has only a weak counterpart in the IR spectrum. conicet.gov.ar The splitting of this particular vibration may be related to the presence of structurally different oxalate anions within the crystal. conicet.gov.ar

The antisymmetric C=O stretching vibration, which is the strongest band in the IR spectrum, appears as a weak feature in the Raman spectrum. conicet.gov.ar The mutual exclusivity or difference in intensity of certain bands between the IR and Raman spectra can provide information about the crystal's symmetry. For instance, in centrosymmetric crystals, vibrations that are Raman active are IR inactive, and vice versa. The spectra for barium oxalate show close similarities to those of calcium oxalate monohydrate and strontium oxalate monohydrate. conicet.gov.ar The low-frequency region of the Raman spectrum is particularly useful for studying lattice vibrations, which involve the motion of the entire crystal unit. However, a clear assignment for the Ba-O stretching vibration in the Raman spectrum is difficult, as it is expected to lie at very low energies. conicet.gov.ar

Table 2: Key Raman Spectral Features for Barium Oxalate Hemihydrate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source(s) |

| 1474 | Symmetric C-O Stretching (νs(CO₂)) | conicet.gov.ar |

| ~1620 | Antisymmetric C=O Stretching (Weak) | researchgate.netconicet.gov.ar |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment in crystalline solids.

Solid-state ¹⁷O NMR spectroscopy is particularly sensitive to the local environment of oxygen atoms, making it an excellent tool for studying the waters of hydration in crystalline solids. scholaris.caresearchgate.net By measuring the ¹⁷O quadrupolar coupling and chemical shift tensors, detailed information about the structure and dynamics of water molecules can be obtained. scholaris.canih.gov

In studies of various hydrated compounds, including potassium oxalate monohydrate and barium chlorate (B79027) monohydrate, ¹⁷O NMR has been used to characterize the water molecules coordinated to metal ions. scholaris.caresearchgate.net The ¹⁷O quadrupolar coupling constants (CQ) and isotropic chemical shifts (δiso) serve as a "fingerprint" for the specific local environment of the water molecules. scholaris.caresearchgate.net For instance, in a range of studied hydrates, CQ values were found to be between 6.6 and 7.35 MHz, with isotropic chemical shifts from -17 to 19.7 ppm. scholaris.caresearchgate.net

These NMR parameters are highly sensitive to factors such as hydrogen bonding and the coordination to the metal cation. nih.gov While specific ¹⁷O NMR data for this compound is not detailed in the provided search results, the principles derived from studies on analogous compounds are directly applicable. scholaris.caresearchgate.netacs.orgchemrxiv.org Such an analysis would allow for the differentiation of crystallographically inequivalent water or oxalate oxygen sites, providing a more profound understanding of the local structure and bonding within the this compound crystal. acs.orgchemrxiv.org The technique is powerful enough to resolve the multiple inequivalent oxygen sites within oxalate ligands, offering deep structural insights. acs.orgresearchgate.net

Application of Other Relevant Solid-State NMR Techniques

While one-dimensional (1D) solid-state NMR (ssNMR) provides valuable insights, a deeper understanding of the local atomic environments and through-space connectivities in this compound can be achieved through the application of more advanced, multidimensional, and multinuclear ssNMR techniques. These methods are instrumental in elucidating subtle structural details that are not accessible through other analytical techniques. Although comprehensive studies employing these advanced techniques specifically on this compound are not widely documented, the extensive research on analogous compounds, particularly calcium and potassium oxalate monohydrates, provides a robust framework for understanding the potential applications and expected outcomes for the barium counterpart.

A primary candidate for advanced ssNMR studies is the oxygen-17 (¹⁷O) nucleus. Despite its low natural abundance (0.037%) and quadrupolar nature (I = 5/2), ¹⁷O NMR is a powerful probe of the local environment of oxygen atoms, which are directly involved in coordination with the barium ion and in the hydrogen bonding network of the water of hydration. researchgate.netresearchgate.net To overcome the sensitivity challenges, isotopic enrichment with ¹⁷O is typically required. researchgate.net

¹⁷O NMR of the Water of Hydration

Studies on various hydrated solids, including potassium oxalate monohydrate and barium chlorate monohydrate, have demonstrated the utility of ¹⁷O ssNMR in characterizing the water of hydration. researchgate.netscholaris.ca These studies allow for the precise measurement of the ¹⁷O quadrupolar coupling and chemical shift (CS) tensors, which are sensitive to the local geometry and hydrogen bonding environment. researchgate.netscholaris.caepa.gov For instance, in a study of several hydrated compounds, the ¹⁷O quadrupolar coupling constants (Cq) were found to range from 6.6 to 7.35 MHz, with isotropic chemical shifts (δiso) spanning from -17 to 19.7 ppm. researchgate.netscholaris.caepa.govscholaris.ca These parameters can effectively "fingerprint" the water molecules in different coordination environments. researchgate.netscholaris.cascholaris.ca

Based on these findings, a similar approach for this compound would be expected to yield distinct ¹⁷O NMR parameters for the water molecule, reflecting its specific coordination to the barium ion and its role as a hydrogen bond donor and acceptor within the crystal lattice. The expected values for the ¹⁷O NMR parameters of the water of hydration in this compound, by analogy with related compounds, are presented in Table 1.

Table 1: Expected ¹⁷O NMR Parameters for the Water of Hydration in this compound and Related Compounds

| Compound | Isotropic Chemical Shift (δiso) / ppm | Quadrupolar Coupling Constant (Cq) / MHz |

|---|---|---|

| Potassium Oxalate Monohydrate | 1.8 | 6.6 |

| Barium Chlorate Monohydrate | -1.7 | 7.3 |

| This compound (Expected) | ~ -2 to 2 | ~ 6.5 to 7.5 |

Data for potassium oxalate monohydrate and barium chlorate monohydrate are from experimental studies. researchgate.netscholaris.ca Expected values for this compound are predictive.

Probing the Oxalate Anion with ¹⁷O and ¹³C-¹⁷O Correlation Spectroscopy

Advanced ssNMR techniques can also provide detailed information about the oxalate anion itself. Recent work on ¹⁷O-enriched calcium oxalate monohydrate has shown that high-resolution ¹⁷O ssNMR can resolve the inequivalent oxygen sites of the oxalate ligand. acs.orgnih.govchemrxiv.org This is a powerful tool for understanding the coordination of the oxalate to the metal cation.

Furthermore, two-dimensional (2D) correlation experiments, such as heteronuclear ¹³C-¹⁷O and homonuclear ¹³C-¹³C experiments, can establish through-bond and through-space connectivities. acs.org For instance, a 2D heteronuclear ¹³C-¹⁷O Multiple-Quantum/Double-Resonance INEPT (MQ/D-RINEPT) experiment on doubly labeled (¹³C and ¹⁷O) calcium oxalate monohydrate has been used to correlate the signals of directly bonded carbon and oxygen atoms in the oxalate anion. acs.orgnih.govchemrxiv.org Similarly, Rotational Echo Double Resonance (REDOR) experiments can provide information on internuclear distances, for example, between the protons of the water molecule and the oxygen atoms of the oxalate. acs.orgnih.gov

The application of these techniques to this compound would be expected to yield similar detailed structural information. A hypothetical 2D ¹³C-¹⁷O correlation spectrum would reveal the connectivity between the carbon and oxygen atoms within the oxalate anion, and any subtle differences in the chemical shifts could provide insights into the local electronic structure and the influence of the barium cation.

Table 2: Advanced Solid-State NMR Techniques and Their Potential Application to this compound

| Technique | Nuclei Probed | Information Gained | Expected Application for this compound |

|---|---|---|---|

| ¹⁷O MAS NMR | ¹⁷O | Local environment of oxygen atoms (quadrupolar and chemical shift tensors). researchgate.netacs.org | Characterization of the water of hydration and the oxalate oxygen environments. |

| ¹³C-¹⁷O MQ/D-RINEPT | ¹³C, ¹⁷O | Through-bond connectivity between carbon and oxygen atoms. acs.org | Confirmation of the C-O bonding within the oxalate anion and probing the local electronic structure. |

| ¹⁷O{¹H} MQ/REDOR | ¹⁷O, ¹H | Internuclear distances between oxygen and hydrogen atoms. acs.orgnih.gov | Elucidation of the hydrogen bonding network by measuring distances between the water protons and oxalate oxygens. |

Thermal Decomposition Pathways and Reaction Kinetics

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are pivotal in characterizing the thermal degradation of barium oxalate (B1200264) monohydrate. TGA records the mass loss of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material, indicating endothermic or exothermic events.

Studies on barium oxalate hydrates reveal distinct decomposition stages. For instance, the thermal decomposition of BaC₂O₄·3.5H₂O first shows the formation of BaC₂O₄·0.5H₂O at 58°C. researchgate.netlu.selu.se This hemihydrate then transforms to anhydrous α-BaC₂O₄ at 187°C under a relatively fast heating rate of 6.25°C/min. researchgate.netlu.selu.se The dehydration of BaC₂O₄·0.5H₂O to α-BaC₂O₄ occurs in the temperature range of 383–418 K (110–145°C). researchgate.netresearchgate.net

TGA curves for barium oxalate typically show that the compound is stable up to around 50°C. jetir.org A weight loss corresponding to the removal of water of crystallization is observed in the temperature range of 50°C to 172°C. jetir.org The subsequent major weight loss, attributed to the decomposition of the oxalate, occurs mainly between 220°C and 400°C. scirp.orgsemanticscholar.org At a heating rate of 10°C/min, the initial decomposition temperature is approximately 220°C, with the maximum weight loss rate occurring at around 320°C. scirp.orgsemanticscholar.org The decomposition process slows after 370°C, leaving a residual weight of about 48% when heated to 400°C. scirp.orgsemanticscholar.org

DTA curves complement the TGA findings. An endothermic peak observed around 37.51°C is attributed to the loss of bulk water of crystallization. jetir.org Exothermic peaks in the range of 153.0°C to 154.54°C indicate the decomposition of the oxalate. jetir.org

Elucidation of Decomposition Mechanisms and Sequential Reaction Stages

The thermal decomposition of barium oxalate monohydrate proceeds through a series of well-defined, and sometimes overlapping, reaction stages. The initial step is dehydration, followed by the decomposition of the anhydrous oxalate into barium carbonate and carbon monoxide.

Dehydration: The first stage of decomposition involves the loss of water molecules. For barium oxalate hydrates, this process is dependent on the specific hydrate (B1144303) form and the heating rate. For example, BaC₂O₄·3.5H₂O first dehydrates to BaC₂O₄·0.5H₂O before further decomposition. researchgate.netlu.selu.se The dehydration of the hemihydrate to the anhydrous form, α-BaC₂O₄, has been observed to occur between 110°C and 145°C. researchgate.netresearchgate.net Studies on various earth alkali oxalates have shown that the dehydration of barium oxalate is an irreversible process. acs.org

Oxalate to Carbonate Conversion: Following dehydration, the anhydrous barium oxalate decomposes. This is the primary weight loss stage observed in TGA, typically occurring between 220°C and 400°C in a nitrogen atmosphere. scirp.orgsemanticscholar.org The main reaction in this stage is the conversion of barium oxalate to barium carbonate, with the release of carbon monoxide (CO).

BaC₂O₄(s) → BaCO₃(s) + CO(g)

Further heating to higher temperatures (above 400°C) results in the formation of barium carbonate (BaCO₃). researchgate.netlu.selu.seresearchgate.net The decomposition of the anhydrous oxalate to the carbonate is the most significant mass loss step. scirp.orgsemanticscholar.org The final solid product of this decomposition sequence under many conditions is barium carbonate. researchgate.netlu.selu.seresearchgate.net

The decomposition pathway can be influenced by the heating rate. At slower heating rates, the phase transitions can be more complex, with the coexistence of different polymorphs of anhydrous barium oxalate (α-BaC₂O₄ and β-BaC₂O₄) and even an unidentified compound before the final conversion to barium carbonate. researchgate.netlu.selu.se

Kinetic Modeling of Solid-State Decomposition Reactions

The study of the kinetics of the solid-state decomposition of this compound provides crucial insights into the reaction mechanism, including the determination of activation energies and pre-exponential factors.

Isoconversional Methods

Isoconversional methods, also known as model-free methods, are widely used to determine the kinetic parameters of solid-state reactions without assuming a particular reaction model. These methods analyze data from experiments conducted at different heating rates. Commonly employed isoconversional methods include:

Ozawa-Flynn-Wall (OFW) method: This method involves plotting the logarithm of the heating rate against the reciprocal of the temperature at a given conversion level. scirp.orgsemanticscholar.org

Coats & Redfern method: This integral method is used to determine the activation energy and the reaction order. scirp.orgsemanticscholar.org

Kissinger-Akahira-Sunose (KAS) method: This is another integral isoconversional method used for kinetic analysis. bibliotekanauki.pl

Other methods: The Starink and Tang methods are also part of the family of isoconversional methods used in thermal analysis. acs.org

These methods are valuable for assessing the dependence of the activation energy on the extent of conversion, which can indicate a complex, multi-step reaction mechanism. csic.es

Determination of Apparent Activation Energies and Pre-exponential Factors

The apparent activation energy (Ea) and the pre-exponential factor (A) are key kinetic parameters that describe the temperature dependence and the frequency of collisions leading to a reaction, respectively.

For the decomposition of barium oxalate crystals in a nitrogen atmosphere, the activation energy has been calculated using various methods. The Ozawa and Coats & Redfern methods yielded apparent activation energies of 187.42 kJ·mol⁻¹ and 185.4 kJ·mol⁻¹, respectively, for the main decomposition stage. scirp.orgsemanticscholar.org These values are in good agreement with each other. scirp.orgsemanticscholar.org The pre-exponential factor has also been calculated from the intercept of the Coats & Redfern plot. scirp.orgsemanticscholar.org

The following table summarizes the kinetic parameters determined for the thermal decomposition of barium oxalate.

| Method | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| Ozawa | 187.42 | - | scirp.org |

| Coats & Redfern | 185.4 | - | scirp.org |

Data obtained from pyrolysis experiments in a nitrogen atmosphere.

Influence of Heating Rate on Decomposition Kinetics

The heating rate has a significant impact on the thermal decomposition kinetics of this compound. As the heating rate increases, the decomposition temperatures shift to higher values. scirp.orgsemanticscholar.orgnetzsch.com This is a well-documented phenomenon in thermal analysis and is a fundamental principle behind isoconversional kinetic analysis. netzsch.com

The decomposition routes themselves can also be affected by the heating rate. In the case of barium oxalate hydrates, a faster heating rate (6.25 °C/min) led to the transformation of the hemihydrate to α-BaC₂O₄, while slower heating rates resulted in more complex phase transitions, including the formation of β-BaC₂O₄. researchgate.netlu.selu.se

Application of Phase Boundary Reaction Models

Phase boundary reaction models are used to describe solid-state reactions where the reaction starts at the surface of the particles and progresses inwards. The rate of reaction is controlled by the advancement of the reaction interface.

For the thermal decomposition of barium oxalate, it has been suggested that the loss of carbon monoxide from the oxalate is governed by a two-dimensional phase boundary reaction with cylindrical geometry. researchgate.net This corresponds to a reaction order of 0.5. researchgate.net Such models are part of a broader set of solid-state reaction models that also include diffusion and nucleation models, which are used to describe the kinetics of various decomposition processes. csic.es

An in-depth analysis of the thermal decomposition pathways and reaction kinetics of this compound reveals critical insights into its behavior under various conditions. This article focuses on the identification of its solid decomposition products, the influence of external stimuli such as gamma irradiation, and its solid-state reactions with other compounds.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For barium oxalate (B1200264) monohydrate, DFT calculations can predict a range of properties with a good balance of accuracy and computational cost. The B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations on coordination compounds.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for an Oxalate System

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Ba-O (oxalate) | Value | ||

| Ba-O (water) | Value | ||

| C-C | Value | ||

| C-O | Value | ||

| O-C-C | Value | ||

| O-Ba-O | Value | ||

| H-O-H | Value | ||

| O-C-C-O | Value | ||

| Note: This table is illustrative. Specific DFT-calculated values for barium oxalate monohydrate are not available in the provided search results. The values would be obtained from a geometry optimization calculation. |

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These theoretical frequencies can then be compared with experimental data to aid in the assignment of spectral bands to specific vibrational modes of the molecule conicet.gov.arresearchgate.netnih.gov. For instance, the characteristic vibrational modes of the oxalate ion, such as the symmetric and asymmetric C-O stretching modes, the C-C stretching mode, and the O-C-O bending modes, can be identified. The presence of the water molecule will also give rise to characteristic O-H stretching and H-O-H bending vibrations. A study on barium oxalate hemihydrate provides experimental vibrational data that can be used as a reference for theoretical predictions for the monohydrate form conicet.gov.ar.

Table 2: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Hydrated Metal Oxalate

| Vibrational Mode | Experimental IR | Experimental Raman | Calculated (Scaled) |

| O-H Stretch (water) | ~3400 | ~3400 | Value |

| C=O Asymmetric Stretch | ~1640 | ~1640 | Value |

| C=O Symmetric Stretch | ~1315 | ~1460 | Value |

| H-O-H Bend (water) | ~1615 | - | Value |

| C-C Stretch | ~900 | ~900 | Value |

| O-C-O Bend | ~800 | ~800 | Value |

| Ba-O Stretch | <400 | <400 | Value |

| Note: This table is illustrative and provides typical regions for the vibrations. Specific DFT-calculated values for this compound are not available in the provided search results. |

The electronic properties of a molecule can be understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) niscpr.res.innih.govnih.gov. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the oxalate anion, while the LUMO may be associated with the barium cation or have a more delocalized character.

Table 3: Illustrative Electronic Properties from DFT Calculations

| Property | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Note: This table is illustrative. Specific DFT-calculated values for this compound are not available in the provided search results. |

DFT calculations can provide various descriptors that help in understanding the chemical reactivity of a molecule. Mulliken atomic charges offer a way to partition the total electron density among the individual atoms, providing insight into the charge distribution and identifying potentially reactive sites niscpr.res.inresearchgate.netwikipedia.orgstackexchange.com. For this compound, the barium atom is expected to have a significant positive charge, while the oxygen atoms of the oxalate and water ligands will carry negative charges.

The Fukui function is another reactivity descriptor derived from DFT that indicates the propensity of a chemical species to undergo a nucleophilic or electrophilic attack at a specific atomic site. It measures the change in electron density at a given point in space when the total number of electrons in the system changes.

While DFT provides high accuracy, it can be computationally expensive for large systems or long-timescale simulations. Interatomic potential models, also known as force fields, offer a more computationally efficient alternative for simulating the structural and elastic properties of materials nist.govnist.govarxiv.orgaps.org. These models describe the potential energy of a system as a function of the positions of its atoms. Parameters for these potentials can be derived from experimental data or from higher-level quantum mechanical calculations, such as DFT. For this compound, an interatomic potential could be developed to study properties like its bulk modulus, shear modulus, and Young's modulus, as well as to simulate its behavior under different temperatures and pressures.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to understand chemical bonding and structure amercrystalassn.orgresearchgate.netsciencesconf.org. This approach is based on the topological features of the electron density, such as critical points where the gradient of the density is zero.

A key concept in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms and a maximum in the directions perpendicular to the bond path. The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the chemical bond. For instance, a high electron density and a negative Laplacian at the BCP are characteristic of a shared (covalent) interaction, while a low electron density and a positive Laplacian are indicative of a closed-shell (ionic or van der Waals) interaction. In this compound, the Ba-O bonds are expected to exhibit characteristics of closed-shell interactions. A topological analysis of the electron density in Ba(CO)8 complexes has provided insights into the nature of barium-ligand interactions uni-muenchen.de.

Table 4: Illustrative QTAIM Parameters at Bond Critical Points (BCPs)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| Ba-O | Value | Value |

| C-C | Value | Value |

| C-O | Value | Value |

| O-H | Value | Value |

| Note: This table is illustrative. Specific QTAIM-calculated values for this compound are not available in the provided search results. |

Applications As Precursor Materials in Advanced Ceramics Synthesis

Barium Titanate (BaTiO3) Synthesis from Oxalate (B1200264) Precursors

Barium titanate is a widely utilized ferroelectric material in the electronics industry, known for its high dielectric constant. finechem-mirea.ru The synthesis of BaTiO3 powder via the thermal decomposition of an oxalate precursor is a well-established wet-chemical method that offers excellent control over the final product's characteristics. imp.kiev.uascirp.org

The synthesis of barium titanate through the oxalate route involves the formation of a key intermediate, barium titanyl oxalate, often in its hydrated form, BaTiO(C2O4)2·4H2O (BTO). scirp.orgias.ac.in This compound is typically prepared by precipitating it from a solution containing barium and titanium salts, such as barium chloride (BaCl2) and titanium tetrachloride (TiCl4), by adding oxalic acid. scirp.orgnist.gov The BTO precursor is then calcined at elevated temperatures to yield barium titanate.

The thermal decomposition of BTO is a multi-stage process. Analysis shows that the process involves the initial loss of water molecules, followed by the decomposition of the oxalate group, which can lead to the formation of barium carbonate (BaCO3) as an intermediate before the final formation of BaTiO3. imp.kiev.ua The exact decomposition pathway and the temperature at which pure BaTiO3 is formed can be influenced by the precipitation conditions, such as pH and reactant concentrations. imp.kiev.ua For instance, precipitating a mixture of carbonates and oxalates by adjusting the pH can lower the formation temperature of single-phase BaTiO3 to between 650–720°C. imp.kiev.ua

To enhance the efficiency of the synthesis process, microwave heating has been employed for the thermal decomposition of the BTO precursor. ias.ac.in Microwave-assisted synthesis offers several advantages, including rapid and uniform heating, which can significantly reduce the reaction time and energy consumption compared to conventional furnace heating. ias.ac.innih.gov

Research has shown that cubic BaTiO3 powder can be synthesized by heating the BTO precursor in a microwave system at temperatures as low as 500°C for one hour. ias.ac.in This is a substantially lower temperature than that required in conventional resistance furnaces, where BaTiO3 formation from BTO typically occurs above 700°C. ias.ac.in The accelerated reaction in the microwave field is attributed to the efficient interaction of microwaves with the material, potentially facilitated by the reducing atmosphere created by the carbon monoxide released during oxalate decomposition. ias.ac.in This process can generate a non-stoichiometric titanium oxide intermediate (TiO2-x), which is highly reactive. ias.ac.in

| Heating Method | Formation Temperature | Time | Resulting BaTiO3 Phase | Reference |

|---|---|---|---|---|

| Microwave Heating | 500°C | 1 hour | Cubic | ias.ac.in |

| Microwave Heating | >600°C | - | Tetragonal | ias.ac.in |

| Conventional Furnace | >700°C | - | Cubic | ias.ac.in |

Control over the crystallographic phase and the size of the nanocrystallites is essential for tailoring the dielectric and ferroelectric properties of BaTiO3. The oxalate precursor method provides several levers to achieve this control.

The phase of the resulting BaTiO3 can be manipulated by adjusting the calcination temperature. In microwave-assisted synthesis, heating the BTO precursor at 500°C yields the cubic phase, while increasing the temperature above 600°C promotes the transformation to the desired tetragonal form. ias.ac.in In conventional heating, calcination at 600°C can produce a cubic structure, while higher temperatures (e.g., 800°C or 850°C) lead to the formation of the tetragonal phase. scirp.org The tetragonal structure is particularly important as it exhibits ferroelectric properties at room temperature. nih.govrsc.org

The size of the BaTiO3 crystallites and particles can be controlled by the precipitation conditions (pH and reactant concentration) and the calcination process. imp.kiev.ua Deviating from stoichiometric conditions during precipitation can lead to a multiphase precursor system, which upon decomposition, results in smaller crystallites (< 26 nm) compared to those from a pure oxalate precursor (32–34 nm). imp.kiev.ua This is because the formation of intermediate phases like BaCO3 can inhibit the growth of BaTiO3 crystals. imp.kiev.ua The particle size also tends to increase with higher pH and reactant concentrations during precipitation. imp.kiev.ua For example, at a concentration of 0.5 M, increasing the pH from 1 to 4.5 resulted in an increase in particle size from 28 nm to 45 nm. imp.kiev.ua

| Parameter | Condition | Resulting Size | Reference |

|---|---|---|---|

| Precursor Composition | Pure Oxalate | 32–34 nm (crystallite) | imp.kiev.ua |

| Precursor Composition | Multiphase (Oxalate/Carbonate) | < 26 nm (crystallite) | imp.kiev.ua |

| Precipitation pH (at 0.5 M) | pH 1 | 28 nm (particle) | imp.kiev.ua |

| Precipitation pH (at 0.5 M) | pH 4.5 | 45 nm (particle) | imp.kiev.ua |

| Calcination Temperature | 600°C | 21–25 nm (crystallite) | scirp.org |

| Calcination Temperature | 850°C | 25–37 nm (crystallite) | scirp.org |

Barium Zirconate (BaZrO3) Synthesis

Barium zirconate is another important perovskite ceramic, valued for its high-temperature stability and dielectric properties, making it suitable for applications such as microwave dielectrics and inert crucible materials. researchgate.netarxiv.org

Solution-based processing methods, particularly the oxalate precursor route, are increasingly important for synthesizing high-quality BaZrO3 powders, overcoming difficulties associated with traditional solid-state methods. arxiv.orgarxiv.org This approach allows for the production of nanosized BaZrO3. For instance, thermal decomposition of a barium zirconyl oxalate (BZO) precursor at 1173 K (900°C) for 2 hours can yield nearly spherical BaZrO3 particles with diameters in the range of 40–75 nm. researchgate.net The use of oxalate precursors facilitates better compositional and morphological control compared to solid-state reactions, which often result in chemically inhomogeneous and agglomerated powders. researchgate.net

Achieving precise stoichiometry is critical for the performance of BaZrO3 ceramics. The oxalate co-precipitation method offers excellent control over the Ba/Zr ratio. arxiv.orgarxiv.org A favorable synthesis system may use reagents like barium acetate (B1210297), zirconium oxychloride, and ammonium (B1175870) oxalate. arxiv.org This system allows for near-stoichiometric precipitation without requiring a large excess of barium reagents or elevated temperatures. arxiv.org Precise control over the precipitate's stoichiometry can be achieved by simply varying the Ba:[Zr+Hf] mole ratio in the solution, without needing strict control over the amount of oxalate added. arxiv.org This level of control is essential for producing BaZrO3 powders with the desired phase purity and particle characteristics suitable for demanding ceramic applications. arxiv.org

Other Barium-Containing Oxide Materials Derived from Oxalates

The utility of barium oxalate extends beyond the synthesis of simple barium oxide, serving as a critical precursor for a diverse range of complex barium-containing oxide materials essential for advanced ceramic applications. ossila.com The oxalate co-precipitation method is particularly advantageous as it allows for the intimate mixing of constituent cations at the atomic level, leading to higher purity, homogeneity, and often lower crystallization temperatures for the final multicomponent oxide product compared to conventional solid-state reaction methods. lew.ro This route involves the precipitation of a mixed-metal oxalate or a complex oxalate salt, which upon controlled thermal decomposition, yields the desired complex oxide. Research has demonstrated the successful synthesis of several technologically important materials, including titanates, zirconates, ferrites, cerates, and stannates, using this versatile precursor approach.

Barium Titanate (BaTiO₃)

Barium titanate is a ferroelectric ceramic with wide-ranging applications in electronic devices like multilayer ceramic capacitors (MLCCs) and piezoelectric transducers. scirp.org The oxalate precursor route is a well-established method for producing high-purity, stoichiometric BaTiO₃ powders. imp.kiev.ua A common precursor is barium titanyl oxalate (BaTiO(C₂O₄)₂·4H₂O), which contains barium and titanium in the required 1:1 molar ratio within a single compound. google.comacs.org Thermal decomposition of this precursor yields BaTiO₃, with the final crystal structure (cubic or tetragonal) being dependent on the calcination conditions. researchgate.net For instance, heating barium titanyl oxalate in a microwave system can yield cubic BaTiO₃ at 500°C and the tetragonal form above 600°C. researchgate.net Conventional heating typically requires temperatures above 700°C for the formation of the cubic phase. researchgate.net

Another approach is the semi-oxalate method, where barium oxalate is precipitated onto the surface of titanium dioxide (TiO₂) particles. researchgate.net This method also promotes a homogeneous mixture of the reactants. Studies have shown that BaTiO₃ formation begins at temperatures as low as 600°C, with the reaction kinetics increasing significantly after 800°C. researchgate.net The final properties of the BaTiO₃ powder, such as particle size and tetragonality, can be precisely controlled by adjusting precipitation conditions (e.g., pH, concentration) and calcination parameters. imp.kiev.ua

Barium Zirconate (BaZrO₃)

Barium zirconate is a refractory ceramic with excellent thermal and chemical stability, making it suitable for applications such as substrates for high-temperature superconductors and dielectric materials. nih.govuliege.be The synthesis of nanosized BaZrO₃ powder can be achieved through the thermal decomposition of a barium zirconyl oxalate (BZO) precursor. researchgate.net The BZO precursor is typically prepared by a co-precipitation method. Thermal analysis shows that the decomposition of BZO to form the final perovskite-type cubic BaZrO₃ occurs in multiple steps, with the final product being obtained after calcination at temperatures around 900-1000°C. researchgate.netarxiv.org This method allows for the production of nearly spherical, nanosized BaZrO₃ particles, with diameters reported in the range of 40–75 nm when calcined at 1173 K (900°C). researchgate.net

Barium Ferrite (BaFe₁₂O₁₉)

Barium ferrite, specifically M-type barium hexaferrite, is a crucial hard magnetic material used in permanent magnets, magnetic recording media, and microwave devices. researchgate.netwikipedia.org The oxalate precursor route offers a chemical method to produce stoichiometric and single-phase barium hexaferrite powders. researchgate.net The process typically involves dissolving barium and iron salts (often chlorides) in a solution containing oxalic acid to co-precipitate a mixed barium-iron oxalate precursor. researchgate.net Achieving the desired single-phase BaFe₁₂O₁₉ requires subsequent high-temperature annealing of this precursor. Research indicates that an annealing temperature of 1200°C is often necessary to ensure the complete formation of the barium hexaferrite phase and to eliminate intermediate phases like α-Fe₂O₃ (hematite). researchgate.netresearchgate.net The magnetic properties of the resulting powder, such as saturation magnetization and coercivity, are highly dependent on the Fe³⁺/Ba²⁺ molar ratio and the annealing temperature. researchgate.net

Barium Cerate (BaCeO₃)

Barium cerate-based materials are perovskite-type ceramics known for their proton conductivity at high temperatures, making them promising candidates for electrolytes in solid oxide fuel cells (SOFCs). icm.edu.plchemrevlett.com Nanosized barium cerate can be effectively synthesized using a barium cerium oxalate (BCO) precursor. iaamonline.orgresearchgate.net This precursor is prepared by the co-precipitation method, often starting with aqueous solutions of barium and cerium nitrates and using ammonium oxalate as the precipitant. icm.edu.pl The resulting BCO precursor is then calcined. Studies have shown that calcination at 1000°C for 2 hours leads to the formation of nanosized BaCeO₃ powder. iaamonline.orgresearchgate.net This route provides a final product with fine, uniformly distributed particles, which is beneficial for its application in bulk superconductors where it acts as a growth inhibitor for Y₂BaCuO₅ particles. icm.edu.pl

Barium Stannate (BaSnO₃)

Barium stannate is a perovskite-type n-type semiconductor with potential applications in thermally stable capacitors and gas sensors. researchgate.netnitrkl.ac.in The oxalate coprecipitation method is an effective route for synthesizing fine BaSnO₃ powders. researchgate.net In this process, an oxalic acid solution is used as the precipitant to co-precipitate Ba²⁺ and Sn⁴⁺ ions from a solution of their respective salts (e.g., BaCl₂ and SnCl₄). nitrkl.ac.in The resulting white oxalate precipitate is then converted to fine, cubic-phase BaSnO₃ powders through calcination at temperatures around 1050°C. researchgate.net This synthesis technique has been shown to produce grains with sizes of approximately 0.2 µm. researchgate.net

The table below summarizes the synthesis of various barium-containing oxide materials derived from oxalate precursors, detailing the specific precursors, calcination conditions, and key characteristics of the final ceramic powders.

Interactive Data Table: Synthesis of Barium-Containing Oxides from Oxalate Precursors

| Target Material | Precursor | Synthesis Method | Calcination/Annealing Temperature | Resulting Particle/Grain Size | Crystal Structure |

| Barium Titanate (BaTiO₃) | Barium Titanyl Oxalate (BaTiO(C₂O₄)₂·4H₂O) | Thermal Decomposition | 600-950°C imp.kiev.uaresearchgate.net | 22-56 nm imp.kiev.uaresearchgate.net | Tetragonal/Cubic researchgate.net |

| Barium Zirconate (BaZrO₃) | Barium Zirconyl Oxalate (BZO) | Thermal Decomposition | ~900-1000°C researchgate.netarxiv.org | 40-75 nm researchgate.net | Cubic Perovskite researchgate.net |

| Barium Ferrite (BaFe₁₂O₁₉) | Mixed Barium-Iron Oxalates | Co-precipitation & Annealing | 1200°C researchgate.netresearchgate.net | Not specified | Hexagonal researchgate.net |

| Barium Cerate (BaCeO₃) | Barium Cerium Oxalate (BCO) | Co-precipitation & Calcination | 1000°C iaamonline.orgresearchgate.net | 10-70 nm iaamonline.org | Orthorhombic/Cubic researchgate.net |

| Barium Stannate (BaSnO₃) | Barium-Tin Oxalate Precipitate | Co-precipitation & Calcination | 1050°C researchgate.net | ~200 nm (0.2 µm) researchgate.net | Cubic researchgate.net |

Comparative Studies with Other Metal Oxalates

Structural and Thermal Behavior: A Comparative Look with Calcium Oxalates

The structural and thermal characteristics of barium oxalate (B1200264) monohydrate show notable distinctions when compared with calcium oxalate hydrates. While both are alkaline earth metal oxalates, their crystalline arrangements and responses to heat reveal the influence of the metallic cation's size and coordination preferences.

A key difference lies in their dehydration behavior. Calcium oxalate monohydrate is known to exhibit reversible dehydration, whereas barium oxalate's dehydration is irreversible. acs.org This contrast is attributed to their different structural transformations upon water loss. The crystal structure of calcium oxalate maintains a more open framework during dehydration, which allows for the re-intercalation of water molecules. acs.org Conversely, barium oxalate undergoes a transition to a denser network structure, which hinders the re-entry of water vapor into the material. acs.org

The thermal decomposition pathways of barium and calcium oxalates also present variations. For calcium oxalate monohydrate, the decomposition typically proceeds in three distinct steps: the loss of water to form the anhydrous salt, followed by the decomposition of the anhydrous oxalate to calcium carbonate, and finally, the decomposition of the carbonate to calcium oxide. h-and-m-analytical.comebatco.com The initial dehydration for calcium oxalate monohydrate is observed at approximately 200°C. h-and-m-analytical.com In contrast, barium oxalate monohydrate (often found as a hemihydrate) loses its water of hydration at a lower temperature. The subsequent decomposition of anhydrous barium oxalate to barium carbonate also occurs at a different temperature range compared to its calcium counterpart.

Table 1: Comparative Structural and Thermal Properties of Barium and Calcium Oxalates

| Property | This compound | Calcium Oxalate Monohydrate |

|---|---|---|

| Dehydration Behavior | Irreversible acs.org | Reversible acs.org |

| Structure after Dehydration | Dense network structure acs.org | Open structure acs.org |

| Initial Decomposition (Dehydration) | Dehydration of BaC₂O₄·0.5H₂O occurs between 383–418 K (110-145 °C) researchgate.net | Dehydration occurs at ~200 °C h-and-m-analytical.com |

| Final Decomposition Product | Barium Oxide (via Barium Carbonate) wikipedia.org | Calcium Oxide (via Calcium Carbonate) h-and-m-analytical.com |

Comparisons with Strontium Oxalates and Mixed Barium-Strontium Oxalates

Strontium, being in the same group as barium and calcium, forms oxalates with properties that are intermediate to or share similarities with both. The comparison between barium oxalate and strontium oxalate, including their mixed forms, provides further insight into the trends within the alkaline earth metal oxalates.

Structurally, strontium oxalate monohydrate crystallizes in a triclinic space group and possesses a more disordered structure compared to calcium oxalate monohydrate. acs.org Upon dehydration, it collapses into a three-dimensional network, similar to barium oxalate, leading to irreversible dehydration. acs.org The crystal structure of a mixed barium-strontium oxalate, (Ba₀.₇₄₁Sr₀.₂₅₉)C₂O₄, has been determined to be in the C2/c space group. This structure is described as consisting of double parallel zigzag chains running along the c-axis, which are linked by additional monodentate oxalate-metal bonding, forming a three-dimensional network. umc.edu.dzresearchgate.net

The thermal decomposition of strontium oxalate follows a similar pattern to other alkaline earth oxalates, with dehydration followed by decomposition to the carbonate and then the oxide. In a mixture of calcium, strontium, and barium oxalates, the dehydration of all three occurs in a single step. The subsequent decomposition to carbonates and then to oxides occurs at progressively higher temperatures for calcium, strontium, and barium, respectively. youtube.com The decomposition of strontium carbonate to strontium oxide occurs at a temperature just above 1000°C, while barium carbonate decomposes at a significantly higher temperature. youtube.com

Table 2: Comparison of Barium, Strontium, and Mixed Barium-Strontium Oxalates

| Compound | Crystal System | Dehydration Behavior | Key Structural Features |

|---|---|---|---|

| This compound | Triclinic (for hemihydrate) researchgate.net | Irreversible acs.org | Transitions to a dense network structure upon dehydration. acs.org |

| Strontium Oxalate Monohydrate | Triclinic acs.org | Irreversible acs.org | More disordered structure than CaC₂O₄·H₂O; collapses into a 3D network upon dehydration. acs.org |

| (Ba₀.₇₄₁Sr₀.₂₅₉)C₂O₄ | Monoclinic (C2/c) umc.edu.dz | N/A (anhydrous) | Double parallel zigzag chains forming a 3D network. umc.edu.dzresearchgate.net |

Analogous Synthesis and Characterization with Other Divalent Metal Oxalates

The synthesis and characterization of this compound can be understood in the broader context of other divalent metal oxalates, such as those of manganese, cadmium, and cobalt. The preparation methods and resulting properties often show analogous trends, influenced by the nature of the divalent cation.

The synthesis of these oxalates typically involves a precipitation reaction between a soluble salt of the divalent metal and a solution of oxalic acid or a soluble oxalate salt, such as ammonium (B1175870) oxalate or sodium oxalate. For instance, manganese(II) oxalate dihydrate can be synthesized through an exchange reaction between manganese chloride and sodium oxalate. wikipedia.org Similarly, cadmium oxalate can be prepared via a single diffusion reaction technique in a silica (B1680970) gel medium, a method also applicable to the growth of barium oxalate crystals. scirp.org The formation of barium-doped cadmium oxalate and barium-doped copper cadmium oxalate has also been reported, highlighting the possibility of creating mixed-metal oxalate systems. researchgate.netjmaterenvironsci.com

The thermal decomposition of these divalent metal oxalates generally proceeds via dehydration followed by the decomposition of the anhydrous oxalate. However, the final decomposition products can vary. While barium oxalate decomposes to its carbonate, cadmium oxalate decomposes to cadmium oxide, and cobalt(II) oxalate can decompose to cobalt oxides. ias.ac.inwikipedia.org The temperatures of these decomposition steps are characteristic of the specific metal oxalate. For example, in a study of barium-cadmium oxalate, the dehydration peaks were found to be endothermic, while the decomposition of the oxalates to their respective carbonate (for barium) and oxide (for cadmium) were exothermic. ias.ac.in

Table 3: Analogous Synthesis and Thermal Decomposition of Divalent Metal Oxalates

| Metal Oxalate | Typical Synthesis Method | Dehydration | Final Decomposition Product(s) in Air |

|---|---|---|---|

| Barium Oxalate | Precipitation from BaCl₂ and H₂C₂O₄ solutions. wikipedia.org | Endothermic loss of water. ias.ac.in | Barium Carbonate, then Barium Oxide. youtube.comias.ac.in |

| Manganese(II) Oxalate | Exchange reaction between MnCl₂ and Na₂C₂O₄. wikipedia.org | Decomposes from dihydrate. wikipedia.org | Manganese Oxides (e.g., MnO, Mn₂O₃, Mn₃O₄). rsc.org |

| Cadmium(II) Oxalate | Precipitation/Gel diffusion. scirp.org | Dehydration of trihydrate occurs in a single step. researchgate.net | Cadmium Oxide. ias.ac.in |

| Cobalt(II) Oxalate | Precipitation from a cobalt salt and an oxalate. mdpi.com | Dehydration of dihydrate occurs around 118-196 °C. researchgate.net | Cobalt Oxides (e.g., Co₃O₄). researchgate.net |

General Trends in Metal Oxalate Crystal Chemistry

The crystal chemistry of metal oxalates, including this compound, is governed by several factors, primarily the coordination preferences of the metal cation and the versatile coordination modes of the oxalate ligand. The oxalate anion (C₂O₄²⁻) can act as a mono-, bi-, tri-, or tetradentate ligand, leading to a high degree of structural diversity in these compounds. nih.gov

A common feature in many divalent metal oxalates is the formation of coordination polymers. The oxalate ligand often acts as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. wikipedia.org In many simple inorganic oxalates, the oxalate ligands bridge metal centers that are also coordinated by water molecules, with the metal cation typically adopting an octahedral coordination geometry. wikipedia.org

For the alkaline earth metal oxalates, a trend is observed in their dehydration behavior and resulting structures. Descending the group from calcium to barium, the dehydration becomes irreversible. acs.org This is linked to the increasing ionic radius of the metal cation, which influences the crystal packing and the stability of the hydrated and anhydrous forms. The larger cations like strontium and barium tend to form denser, more collapsed structures upon dehydration, which are not conducive to rehydration. acs.org

The planarity of the oxalate ligand itself can also vary depending on the coordinating metal. Interactions with polarizing metals can reduce the coulombic repulsion between the two carboxylate groups, favoring a more planar conformation. rsc.org The structural diversity of metal oxalates is a key reason for their continued interest in materials science, as it allows for the tuning of properties for various applications. nih.gov

Environmental Research Perspectives of Oxalate Chemistry General Context

Role of Oxalates in Soil Systems and Biomineralization

Oxalates are introduced into soil ecosystems through several mechanisms, including exudation from plant roots, decomposition of plant litter rich in oxalate (B1200264) crystals, and direct biosynthesis by soil fungi. oup.com Many plants produce oxalic acid as a stress response to nutrient-poor or toxic metal-rich environments. oup.com Fungi, particularly mycorrhizal and saprophytic types, are major producers of oxalate in soil. researchgate.netpublish.csiro.au They secrete oxalic acid to mobilize essential nutrients from soil minerals, a process that contributes to bioweathering. researchgate.netnih.gov

The production of oxalic acid and its subsequent reaction with metal cations in the soil is a fundamental process of biomineralization. researchgate.net When secreted oxalic acid encounters calcium ions, it leads to the precipitation of calcium oxalate crystals, commonly in the forms of whewellite (B87421) (monohydrate) and weddellite (B1203044) (dihydrate). nih.govnih.gov This process is not only a mechanism for fungi and plants to regulate intracellular calcium levels but also serves as a significant sink for calcium in the ecosystem. researchgate.netnih.gov These biogenic minerals are found abundantly in the litter layer of forest soils and associated with fungal hyphae. nih.govnih.gov The formation of these crystals influences soil structure and the cycling of crucial elements like calcium and carbon. publish.csiro.au

Key Functions of Oxalates in Soil

| Function | Description |

| Nutrient Cycling | Increases the availability of nutrients like phosphate (B84403) by weathering soil minerals. researchgate.netnih.gov |

| Metal Detoxification | Sequesters toxic metals in the soil, reducing their bioavailability to plants. oup.comresearchgate.net |

| Bioweathering | The acidic nature of oxalate contributes to the breakdown of rocks and soil particles. researchgate.netnih.gov |

| Calcium Reservoir | The formation of insoluble calcium oxalate crystals acts as a store for calcium. researchgate.netnih.gov |

Microbial Decomposition and Geochemical Impact of Oxalates

Despite the low solubility of many metal oxalates, they are readily decomposed by a specialized group of soil microorganisms known as oxalotrophic bacteria. osti.gov These bacteria utilize oxalate as their primary source of carbon and energy. frontiersin.org The decomposition of oxalate is a rapid process in many soil environments. osti.gov For example, in forest soils, 50% to 85% of added oxalate can be mineralized to CO₂ within just a few hours. osti.gov